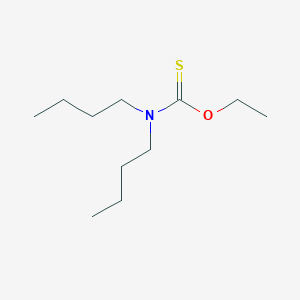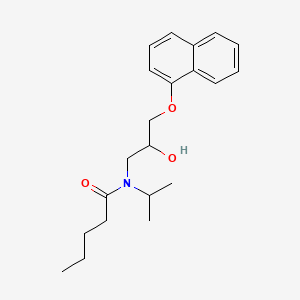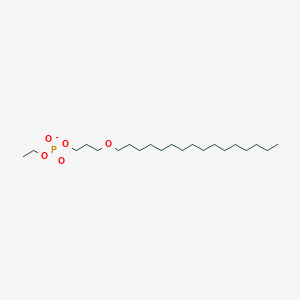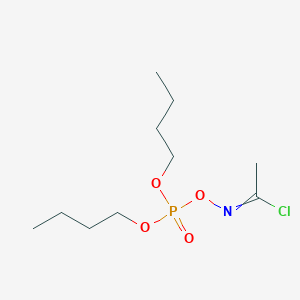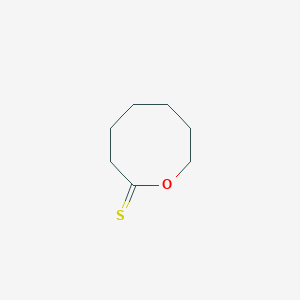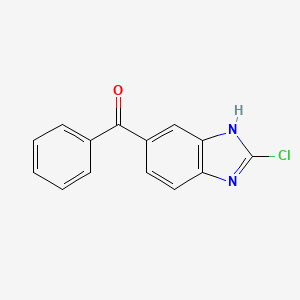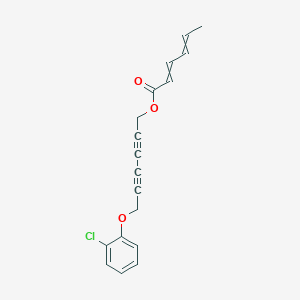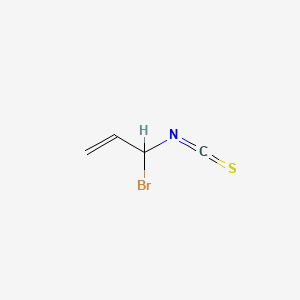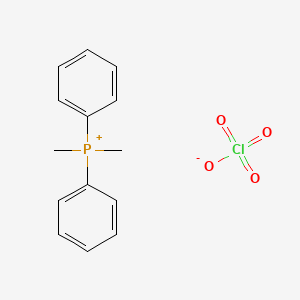silane CAS No. 104910-33-0](/img/structure/B14334936.png)
[(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of an ethoxy group, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The phenyl and ethoxy groups can also participate in interactions with other molecules, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has a methyl group instead of a hydrogen atom at the 2-position, which can influence its reactivity and applications.
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane: The methoxy group can alter the electronic properties of the compound, affecting its behavior in chemical reactions.
The uniqueness of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
CAS No. |
104910-33-0 |
|---|---|
Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
(1-ethoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-5-15-14(16-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
FWEAEDOPZGASRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
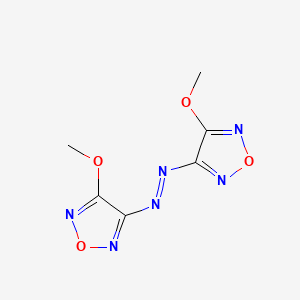

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
